molecular formula C16H16O2 B6397275 3-(4-Ethylphenyl)-2-methylbenzoic acid CAS No. 1261929-62-7

3-(4-Ethylphenyl)-2-methylbenzoic acid

Cat. No.: B6397275
CAS No.: 1261929-62-7
M. Wt: 240.30 g/mol
InChI Key: HTEONWZHGKTRBJ-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2-methylbenzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 2-position of the benzene ring and a 4-ethylphenyl substituent at the 3-position. The compound’s physicochemical properties, such as solubility, steric effects, and electronic interactions, can be inferred from comparisons with similar molecules, particularly those with methyl or ethylphenyl substitutions .

Properties

IUPAC Name

3-(4-ethylphenyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-9-13(10-8-12)14-5-4-6-15(11(14)2)16(17)18/h4-10H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEONWZHGKTRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688972
Record name 4'-Ethyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-62-7
Record name 4'-Ethyl-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-ethylbenzoyl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture to achieve the desired product.

Another approach involves the use of Grignard reagents. In this method, 4-ethylphenylmagnesium bromide is reacted with 2-methylbenzoyl chloride to form the desired compound. This reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-2-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used in the presence of catalysts such as iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 3-(4-ethylphenyl)-2-methylbenzyl alcohol or aldehyde.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-(4-Ethylphenyl)-2-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(4-Ethylphenyl)-2-methylbenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, thermodynamic parameters, and functional group interactions.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Findings References
This compound C₁₆H₁₆O₂ 248.30 2-methyl, 3-(4-ethylphenyl) Likely exhibits steric hindrance due to ortho-methyl and bulky 4-ethylphenyl groups; moderate solubility in polar solvents (inferred).
2-Methylbenzoic acid C₈H₈O₂ 136.15 2-methyl No steric shielding in water-octanol systems; slight steric effects observed in water-cyclohexane (∆Gw→c = −1.2 kJ/mol). Carboxyl group remains planar.
3-(4-Ethylphenyl)-4-fluorobenzoic acid C₁₅H₁₃FO₂ 244.26 4-fluoro, 3-(4-ethylphenyl) Fluorine substitution enhances polarity and hydrogen-bonding capacity; higher solubility in aqueous phases compared to non-fluorinated analogs.
2-(2-Ethylphenylcarbamoyl)benzoic acid C₁₇H₁₇NO₃ 283.32 2-carbamoyl, 2-ethylphenyl Carbamoyl group increases hydrogen-bond donor capacity; potential for enhanced biological activity (e.g., enzyme inhibition).
Methyl 2-[(2E)-3-(4-methylphenyl)prop-2-enoylamino]benzoate C₁₉H₁₉NO₃ 309.36 2-amide, 4-methylphenyl Conjugated double bond and ester group reduce solubility in water; increased lipophilicity (logP ~3.5).

Key Findings from Comparative Studies

Substituent Polarity: Fluorine substitution (e.g., in 3-(4-Ethylphenyl)-4-fluorobenzoic acid) increases polarity and aqueous solubility compared to non-fluorinated analogs. This is attributed to fluorine’s electronegativity and hydrogen-bond acceptor capacity . Ethylphenyl groups enhance lipophilicity, as seen in the higher logP values of ethylphenyl-substituted compounds compared to methyl-substituted analogs .

Functional Group Interactions: Carbamoyl and ester derivatives (e.g., 2-(2-Ethylphenylcarbamoyl)benzoic acid) exhibit enhanced hydrogen-bonding capabilities, making them suitable for targeting biological receptors or enzymes . Conjugated systems, such as the propenoyl group in methyl 2-[(2E)-3-(4-methylphenyl)prop-2-enoylamino]benzoate, reduce aqueous solubility but improve membrane permeability .

Thermodynamic and Solubility Trends

  • Water-Octanol Partitioning: Methyl-substituted benzoic acids (e.g., 2-methylbenzoic acid) show minimal steric effects in water-octanol systems, with ∆Gw→o values comparable to unsubstituted benzoic acid (−1.0 to −1.5 kJ/mol) .
  • Water-Cyclohexane Partitioning: Steric hindrance becomes significant in non-polar solvents. For 2-methylbenzoic acid, ∆Gw→c is slightly more negative (−1.2 kJ/mol) than its para-isomer, indicating reduced solubility in cyclohexane due to carboxyl group distortion .

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